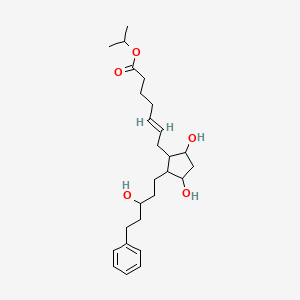
trans (15S)-Latanoprost
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans (15S)-Latanoprost: is a synthetic prostaglandin F2α analog used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eyes. This compound is a stereoisomer of latanoprost, specifically the trans form with the 15S configuration, which contributes to its unique pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans (15S)-Latanoprost involves several key steps, including the formation of the prostaglandin skeleton and the introduction of the appropriate functional groups. The process typically starts with the preparation of a prostaglandin intermediate, followed by the selective reduction and esterification steps to yield the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure consistency and efficiency. The process involves large-scale reactions in controlled environments, with stringent quality control measures to ensure the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the purity and concentration of the compound throughout the production process.
Analyse Chemischer Reaktionen
Types of Reactions: trans (15S)-Latanoprost undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the prostaglandin skeleton, potentially altering its pharmacological properties.
Reduction: Selective reduction reactions are used during synthesis to achieve the desired stereochemistry.
Substitution: Functional group substitutions can be performed to introduce different moieties, potentially enhancing the compound’s efficacy or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various organic reagents and catalysts, such as palladium on carbon, are employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different prostaglandin derivatives, while reduction and substitution can lead to various stereoisomers and functionalized analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans (15S)-Latanoprost is studied for its unique stereochemistry and reactivity. Researchers explore its synthetic pathways and potential modifications to develop new analogs with improved properties.
Biology: In biological research, this compound is used to study the mechanisms of prostaglandin action and their effects on cellular processes. It serves as a model compound for investigating the role of prostaglandins in various physiological and pathological conditions.
Medicine: Medically, this compound is primarily used in the treatment of glaucoma and ocular hypertension. Its ability to lower intraocular pressure makes it a valuable therapeutic agent. Additionally, research is ongoing to explore its potential in treating other conditions, such as macular edema and retinal diseases.
Industry: In the pharmaceutical industry, this compound is a key component in the development of eye drops and other formulations for glaucoma treatment. Its stability and efficacy make it a preferred choice for commercial products.
Wirkmechanismus
trans (15S)-Latanoprost exerts its effects by binding to prostaglandin F (FP) receptors in the eye. This binding activates a signaling cascade that leads to the remodeling of the extracellular matrix and increased outflow of aqueous humor through the uveoscleral pathway. The molecular targets involved include matrix metalloproteinases and other enzymes that degrade extracellular matrix components, facilitating fluid drainage and reducing intraocular pressure.
Vergleich Mit ähnlichen Verbindungen
Latanoprost: The cis isomer of trans (15S)-Latanoprost, used for similar therapeutic purposes.
Bimatoprost: Another prostaglandin analog with a different structure but similar mechanism of action.
Travoprost: A prostaglandin analog with a different side chain, used in glaucoma treatment.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity and efficacy. Compared to other prostaglandin analogs, it may offer distinct advantages in terms of potency, duration of action, and side effect profile.
Eigenschaften
Molekularformel |
C26H40O5 |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
propan-2-yl (E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+ |
InChI-Schlüssel |
GGXICVAJURFBLW-FPYGCLRLSA-N |
Isomerische SMILES |
CC(C)OC(=O)CCC/C=C/CC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


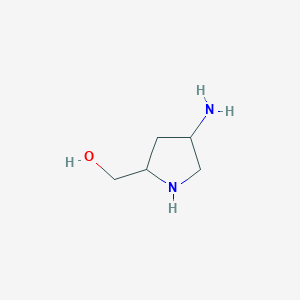
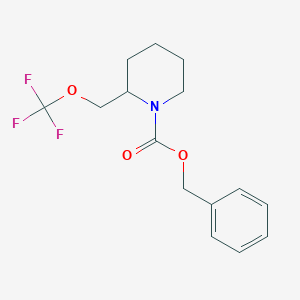
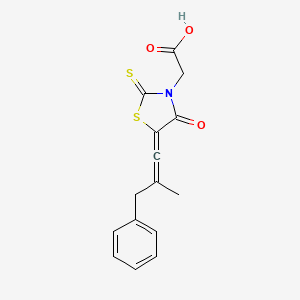
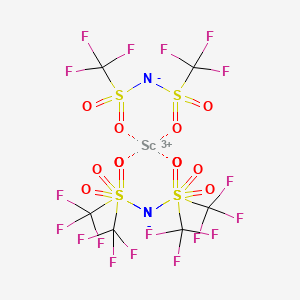
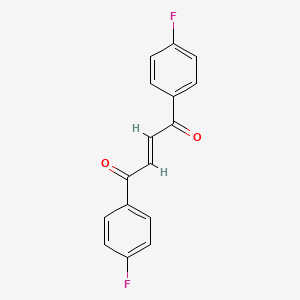
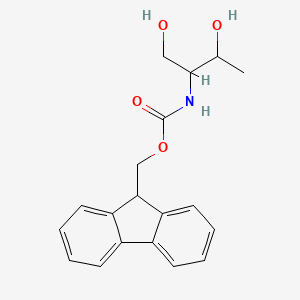
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)
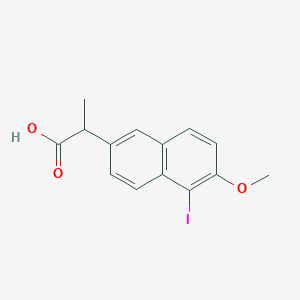
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
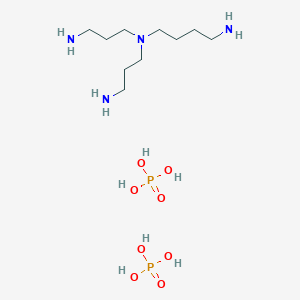
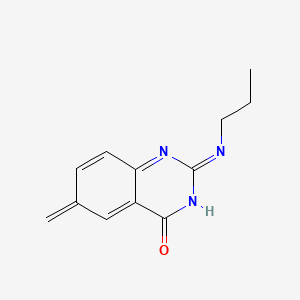
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)
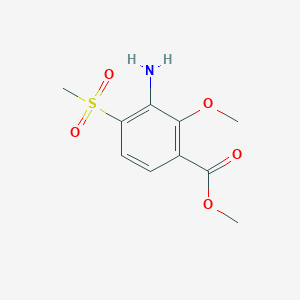
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
